![molecular formula C18H19NO5 B5662658 3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a chemically synthesized molecule that belongs to the spiro compounds family. Spiro compounds are characterized by their unique structures that include a spiro carbon, which is a quaternary carbon atom bonded to two ring systems. This compound, in particular, is notable for its incorporation of both dioxaspiro and acetylphenylamino functionalities, making it a subject of interest for various chemical and physical analyses.
Synthesis Analysis
The synthesis of related spiro compounds often involves the reaction of specific precursors under controlled conditions to yield the desired spiro framework. For instance, the synthesis of "3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate," a compound related to the target molecule, utilizes N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione reacted with diphenyl chlorophosphate in the presence of a base. This method results in high yields and preserves the enantiomeric purity of the amino acid involved in the reaction (Rao et al., 2016).
Molecular Structure Analysis
The molecular structure of spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, has been extensively studied through methods such as X-ray crystallography. These analyses provide detailed insights into the crystal system, space group, and molecular interactions within the structure. For example, studies on related compounds have revealed intricate details about their orthorhombic and triclinic systems, highlighting intermolecular interactions like C–H···O and π···π stacking interactions (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
Spiro compounds, including the target molecule, participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. The electrochemical behavior of related spiro compounds in non-aqueous media has been investigated, revealing the formation of specific oxidation and reduction products. These studies provide insights into the reactivity patterns and potential applications of spiro compounds in electrochemical processes (Abou-Elenien et al., 1991).
Physical Properties Analysis
The physical properties of spiro compounds are influenced by their molecular structure. Analysis of related compounds has shown that factors such as crystalline structure and intermolecular interactions significantly affect their physical properties. For instance, the distorted envelope conformation of the 1,3-dioxane ring in some spiro compounds impacts their stability and reactivity (Zeng, Suo, & Jian, 2010).
Chemical Properties Analysis
The chemical properties of spiro compounds, such as "3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione," are characterized by their functional groups and molecular interactions. Research on related spiro compounds has explored their reactivity, highlighting the importance of functional group placement and molecular conformation in determining their chemical behavior. For example, the synthesis and reactions of derivatives have been studied to understand their potential as intermediates in organic synthesis (Bhattagharya & Sen, 1979).
特性
IUPAC Name |
3-[(3-acetylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(20)13-6-5-7-14(10-13)19-11-15-16(21)23-18(24-17(15)22)8-3-2-4-9-18/h5-7,10-11,19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQCDZCLVWXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)
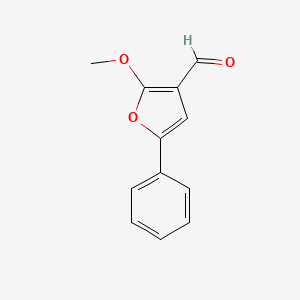
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5662593.png)
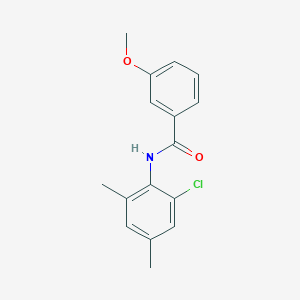
![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
![N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5662630.png)
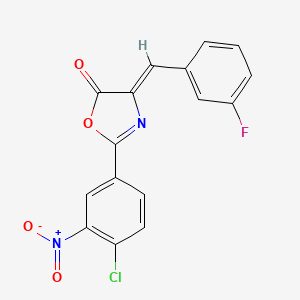
![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)
![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)
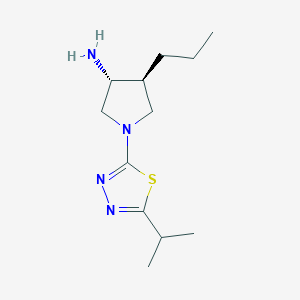
![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)
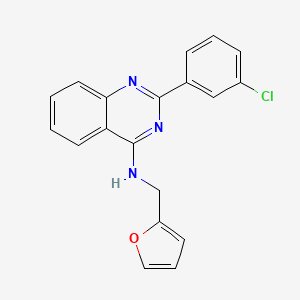
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)